![molecular formula C8H5ClN2O B2652609 7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1020034-59-6](/img/structure/B2652609.png)

7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

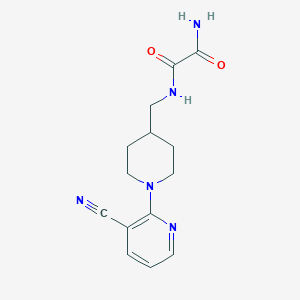

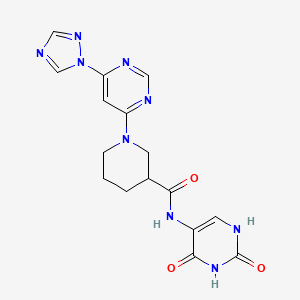

7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1020034-59-6 . It has a molecular weight of 180.59 . The compound is a yellow solid at room temperature . It is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-5H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, imidazo[1,2-a]pyridines have been studied for their reactivity. They can undergo various radical reactions for direct functionalization .Physical And Chemical Properties Analysis

This compound is a yellow solid . The compound is stored at temperatures between 0-5°C .科学的研究の応用

Fluorescent Molecular Rotors

A study by Jadhav & Sekar (2017) described the synthesis of fluorescent molecular rotors (FMRs) using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. These FMRs have applications in sensing viscosity, showing significant emission intensity enhancement in viscous environments. The study highlights the potential of such compounds in fluorescent probing and sensing applications.

Antimetabolite Synthesis

Itoh, Ono, Sugawara, and Mizuno (1982) investigated the regioselective introduction of a chlorine atom into the imidazo[4,5-b]pyridine nucleus, an important step in the synthesis of chloroimidazo[4,5-b]pyridine nucleosides. This process is critical in preparing potential antimetabolites, as detailed in their study (Itoh et al., 1982).

Synthesis of Heterocyclic Chalcones

Quiroga et al. (2010) explored the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes and their use in synthesizing heterocyclic chalcones. This study (Quiroga et al., 2010) highlights the relevance of chloroimidazo pyridine derivatives in creating complex organic structures with potential biological activity.

Biological Imaging

Wu, Zhao, Dai, Su, and Zhao (2016) developed a fluorescent probe for hypochlorite using 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carbaldehyde. This probe, as described in their study (Wu et al., 2016), has applications in biological imaging, demonstrating the versatility of chloroimidazo pyridine derivatives in bioanalytical chemistry.

Aminooxygenation and Hydroamination

In the research by Mohan, Rao, and Adimurthy (2013), aqueous syntheses of methylimidazo[1,2-a]pyridines were reported, highlighting the use of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehydes in aminooxygenation and hydroamination processes. Their study (Mohan et al., 2013) provides insights into novel synthetic methods for these compounds.

Synthesis of Pyrazolo[4,3-c]pyridines

Vilkauskaitė, Šačkus, and Holzer (2011) used 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes to synthesize pyrazolo[4,3-c]pyridines. This study (Vilkauskaitė et al., 2011) exemplifies the application of chloroimidazo pyridine derivatives in creating complex heterocyclic compounds.

Synthesis of Coordination Polymers

Yin, Li, Yan, and Yong (2021) used 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid to construct coordination polymers. Their research (Yin et al., 2021) demonstrates the application of chloroimidazo pyridine derivatives in material science, particularly in the development of supramolecular frameworks with potential photoluminescent or magnetic properties.

Synthesis of Unnatural DNA Bases

Ghosh, Ghosh, and Ghosh (2021) explored the excited-state properties of pyrrole-2-carbaldehyde, a component of an unnatural nucleic acid base pair with 7-(2-thienyl)imidazo[4,5-b]pyridine. This research (Ghosh et al., 2021) highlights the potential of chloroimidazo pyridine derivatives in the study of DNA stability and reactivity upon UV-visible light irradiation.

Corrosion Inhibition

Ghazoui et al. (2013) examined the inhibitive effect of a 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde derivative on C38 steel corrosion. Their study (Ghazoui et al., 2013) found that this compound effectively inhibits corrosion, showcasing the application of chloroimidazo pyridine derivatives in material preservation and industrial applications.

特性

IUPAC Name |

7-chloroimidazo[1,2-a]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFSBBLEFJJPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2652532.png)

![N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2652533.png)

![2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2652534.png)

![cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol](/img/structure/B2652535.png)

![2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2652543.png)

![ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2652545.png)